molecular formula C14H14N2O2 B8239360 (9R,10R)-9,10-dimethyl-8,11-dioxa-3,16-diazatricyclo[10.4.0.02,7]hexadeca-1(12),2(7),3,5,13,15-hexaene

(9R,10R)-9,10-dimethyl-8,11-dioxa-3,16-diazatricyclo[10.4.0.02,7]hexadeca-1(12),2(7),3,5,13,15-hexaene

Cat. No.: B8239360
M. Wt: 242.27 g/mol
InChI Key: AYOIRZGVWHHWMP-NXEZZACHSA-N
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Description

This compound is a tricyclic system featuring a 16-membered backbone with fused oxygen (dioxa) and nitrogen (diazatricyclo) heteroatoms. Key structural attributes include:

  • Heteroatoms: Two oxygen atoms at positions 8 and 11, and two nitrogen atoms at positions 3 and 14.
  • Substituents: Methyl groups at C9 and C10 enhance lipophilicity, which may influence membrane permeability and pharmacokinetics.

Properties

IUPAC Name

(9R,10R)-9,10-dimethyl-8,11-dioxa-3,16-diazatricyclo[10.4.0.02,7]hexadeca-1(12),2(7),3,5,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-9-10(2)18-12-6-4-8-16-14(12)13-11(17-9)5-3-7-15-13/h3-10H,1-2H3/t9-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYOIRZGVWHHWMP-NXEZZACHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=C(C3=C(O1)C=CC=N3)N=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](OC2=C(C3=C(O1)C=CC=N3)N=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R,7R)-6,7-Dimethyl-6,7-dihydro-[1,4]dioxocino[6,5-b:7,8-b’]dipyridine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing cost-effective processes. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(6R,7R)-6,7-Dimethyl-6,7-dihydro-[1,4]dioxocino[6,5-b:7,8-b’]dipyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Catalysts like palladium or platinum, and solvents such as dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

(6R,7R)-6,7-Dimethyl-6,7-dihydro-[1,4]dioxocino[6,5-b:7,8-b’]dipyridine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (6R,7R)-6,7-Dimethyl-6,7-dihydro-[1,4]dioxocino[6,5-b:7,8-b’]dipyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heteroatom Composition and Ring Systems

The table below compares the target compound with structurally related tricyclic analogs:

Compound Name Heteroatoms Ring System Key Substituents Potential Activity Reference
(9R,10R)-9,10-Dimethyl-8,11-dioxa-3,16-diazatricyclo[10.4.0.02,7]hexadeca-1(12),2(7),3,5,13,15-hexaene 2O, 2N Hexadeca (16-membered) 9,10-dimethyl Neuroactive, enzyme inhibition Target
9-Ethyl-9-methyl-8,10,17-triazatetracyclo[8.7.0.0.0]heptadeca-1(17),2(7),3,5,11,13,15-heptaene 3N Heptadeca (17-membered) Ethyl, methyl Unknown
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 2S, 1N Tetradecen (14-membered) 4-methoxyphenyl Antimicrobial
4,16-Dimethoxy-10-methyl-9-[2-(2H5)phenylethyl]-10-azatricyclo[11.4.0.02,7]heptadeca-1(17),2(7),3,5,13,15-hexaen-3-ol 1N Heptadeca (17-membered) Methyl, deuterated phenylethyl Analgesic (hypothesized)
Key Observations:

Heteroatom Influence : The target compound’s combination of oxygen and nitrogen atoms may enhance hydrogen-bonding capacity compared to sulfur-containing analogs (e.g., dithia-azatetracyclo in ), which could prioritize different biological targets.

Ring Size : The 16-membered hexadeca system in the target compound contrasts with 14- to 17-membered rings in analogs. Larger rings (e.g., heptadeca in ) may reduce strain but increase conformational flexibility.

Substituent Effects : Methyl groups at C9 and C10 in the target compound likely increase lipophilicity compared to polar substituents like hydroxyl or methoxy groups in and .

Biological Activity

The compound belongs to a class of complex organic molecules that may exhibit various biological activities. Understanding their biological activity involves a combination of structure-activity relationship (SAR) studies, pharmacological evaluations, and mechanistic investigations.

Structure-Activity Relationship (SAR)

The biological activity of organic compounds is often correlated with their chemical structure. In SAR studies, researchers analyze how different functional groups and molecular conformations affect the compound's interactions with biological targets. For example:

  • Functional Groups : The presence of specific functional groups can enhance or inhibit biological activity.
  • Molecular Conformation : The three-dimensional arrangement of atoms can influence how well a compound fits into its target site.

Biological Activity Evaluation

To assess the biological activity of a compound like (9R,10R)-9,10-dimethyl-8,11-dioxa-3,16-diazatricyclo[10.4.0.02,7]hexadeca-1(12),2(7),3,5,13,15-hexaene, various in vitro and in vivo assays can be employed:

  • In Vitro Assays : These include cell viability tests, enzyme inhibition assays, and receptor binding studies.
    • Case Study Example : A similar compound might be tested for its ability to inhibit a specific enzyme involved in cancer progression.
  • In Vivo Studies : Animal models are used to evaluate the pharmacokinetics and therapeutic efficacy.
    • Case Study Example : Administering the compound to mice to assess its anti-tumor effects while monitoring side effects.

Data Tables

A typical data table summarizing findings from biological assays might look like this:

Assay TypeConcentration (µM)Activity (% Inhibition)Notes
Cell Viability1075Significant reduction in growth
Enzyme Inhibition585Strong inhibitor
Receptor Binding1High affinityKi value = X nM

Research Findings

Research findings related to similar compounds often highlight:

  • Mechanisms of Action : Understanding how the compound interacts at a molecular level with its target.
  • Toxicity Profiles : Assessing safety parameters through toxicity assays.
  • Therapeutic Potential : Evaluating efficacy against specific diseases (e.g., cancer, bacterial infections).

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